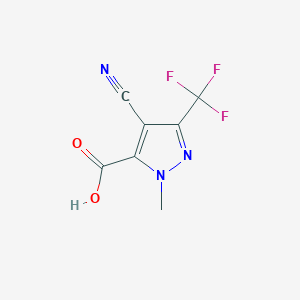

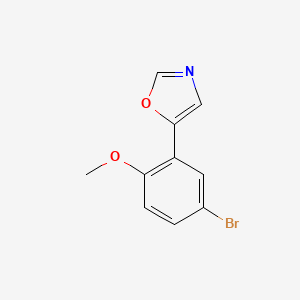

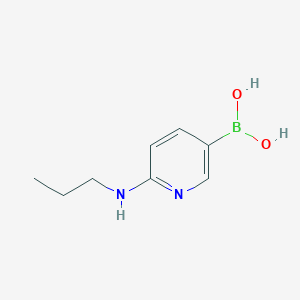

![molecular formula C8H5BrN2O2 B6358517 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95% CAS No. 1784089-67-3](/img/structure/B6358517.png)

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a pharmaceutical intermediate . It is a solid compound with a molecular weight of 241.04 .

Synthesis Analysis

The synthesis of 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid involves several steps. The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . The cyclization to form imidazopyridines is promoted by further bromination .Molecular Structure Analysis

The molecular structure of 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is represented by the InChI code: 1S/C8H5BrN2O2/c9-6-4-11-2-1-5 (8 (12)13)3-7 (11)10-6/h1-4H, (H,12,13) .Chemical Reactions Analysis

The chemical reactions involving 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid are complex and involve several steps. The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . The cyclization to form imidazopyridines is promoted by further bromination .Physical And Chemical Properties Analysis

2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid is a solid compound . It has a molecular weight of 241.04 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Applications in Pharmaceutical Synthesis

2-Bromoimidazo[1,2-a]pyridine derivatives are essential in the pharmaceutical industry. A study demonstrated the significance of these compounds in the synthesis of potential anti-cancer and anti-TB agents through acid-amine coupling reactions. The nitrogen-rich system of these derivatives was successfully incorporated into compounds that showed moderate activity against the TB H37Rv strain and potent anti-cancer properties in NCI-60 screening across nine cancer panels (Sanghavi et al., 2022).

Synthesis Techniques

Advancements in synthesis methods of imidazo[1,2-a]pyridine derivatives have been notable. A significant development in the field is the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids, which represents a considerable advancement over traditional in-flask methods. This process facilitated the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a two microreactor, continuous flow process without isolation of intermediates (Herath, Dahl, & Cosford, 2010).

Antifungal Applications

Research has explored the use of tetrahydroimidazo[1,2-a]pyridine derivatives for their antifungal effects, particularly against Candida species. One study synthesized new tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazide derivatives and evaluated their anticandidal activity and cytotoxicity in vitro. Among these compounds, one showed very strong inhibitory activity against screened Candida species, with selective antifungal activity (Ozdemir et al., 2010).

Photocatalytic Applications

The photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as a bromine source has been documented. This photocatalytic system offers a convenient and practical synthetic protocol for the preparation of 2-aryl-3-bromoimidazo[1,2-a]pyridines, highlighting the utility of these compounds in photocatalytic reactions (Lee, Jung, & Kim, 2020).

Safety and Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Direcciones Futuras

Imidazo[1,2-a]pyridine analogues, such as 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The development of new TB drugs is a current initiative of the World Health Organization .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid interacts with its targets .

Propiedades

IUPAC Name |

2-bromoimidazo[1,2-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZKEUGUWBNUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

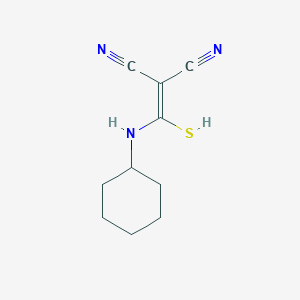

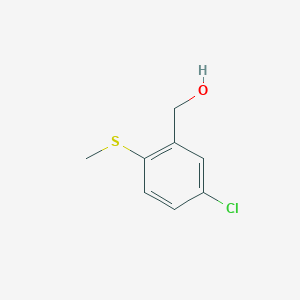

![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)

![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)